

Molecular structure and analysis of 1-Fluoro-1,1-dinitroethane

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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

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A Comprehensive Technical Guide to 1-Fluoro-1,1-dinitroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-1,1-dinitroethane is a high-energy material with potential applications in various fields, including as an energetic plasticizer and in the synthesis of novel compounds. Its molecular structure, characterized by the presence of a fluorine atom and two nitro groups attached to the same carbon atom, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of **1-Fluoro-1,1-dinitroethane**. Detailed experimental protocols, predicted spectroscopic data, and computational analysis methodologies are presented to facilitate further research and development.

Molecular Structure and Properties

1-Fluoro-1,1-dinitroethane (C₂H₃FN₂O₄) possesses a unique geminal dinitrofluoroethyl moiety. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom significantly influences the molecule's polarity, reactivity, and thermal stability.

Structural Details



The central carbon atom is sp³ hybridized and bonded to a methyl group, a fluorine atom, and two nitro groups. The presence of these functional groups leads to a highly polarized C-F bond and C-N bonds.

Physicochemical Properties

Quantitative data for **1-Fluoro-1,1-dinitroethane** is not readily available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Property	Predicted Value/Information
Molecular Formula	C ₂ H ₃ FN ₂ O ₄
Molecular Weight	138.05 g/mol
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid.
Density	Predicted to be higher than water, likely in the range of 1.4 - 1.6 g/cm ³ .
Boiling Point	Expected to be relatively high due to its polarity and molecular weight, but may decompose upon heating.
Solubility	Likely soluble in polar organic solvents such as acetone, acetonitrile, and DMF. Sparingly soluble in water and nonpolar solvents.
CAS Number	13214-58-9

Synthesis of 1-Fluoro-1,1-dinitroethane

A plausible synthetic route to **1-Fluoro-1,1-dinitroethane** involves the direct fluorination of its precursor, **1,1-dinitroethane**.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from nitroethane.



Caption: Proposed synthesis of **1-Fluoro-1,1-dinitroethane**.

Experimental Protocol: Synthesis of 1,1-Dinitroethane (Precursor)

Materials:

- Nitroethane
- Sodium nitrite
- Potassium ferricyanide
- Sodium hydroxide
- · Diethyl ether
- · Hydrochloric acid

Procedure:

- Prepare a solution of sodium nitroethanate by treating nitroethane with a stoichiometric amount of aqueous sodium hydroxide.
- To this solution, add a solution of sodium nitrite.
- Slowly add a solution of potassium ferricyanide to the reaction mixture with vigorous stirring while maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring for 1-2 hours.
- Acidify the reaction mixture with dilute hydrochloric acid.
- Extract the product, 1,1-dinitroethane, with diethyl ether.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.



Purify the crude product by vacuum distillation or chromatography.

Experimental Protocol: Fluorination of 1,1-Dinitroethane

Materials:

- 1,1-Dinitroethane
- Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Acetonitrile (anhydrous)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve 1,1-dinitroethane in anhydrous acetonitrile.
- Add Selectfluor™ to the solution in a portion-wise manner with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25°C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, guench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Purify the resulting **1-Fluoro-1,1-dinitroethane** by column chromatography on silica gel.

Analytical Characterization



Due to the lack of publicly available experimental spectra, the following sections provide predicted spectroscopic data based on the molecular structure of **1-Fluoro-1,1-dinitroethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

 A quartet in the region of 2.0-2.5 ppm, corresponding to the methyl protons (CH₃), coupled to the fluorine atom.

¹⁹F NMR:

 A quartet in the region of -120 to -150 ppm, corresponding to the single fluorine atom, coupled to the methyl protons.

13C NMR:

- A quartet for the methyl carbon (CH₃) around 15-25 ppm.
- A doublet for the quaternary carbon (C-F) significantly downfield, likely in the range of 110-130 ppm, due to the deshielding effects of the fluorine and two nitro groups.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2950-3000	C-H stretching (methyl group)
~1580-1600	Asymmetric N-O stretching (nitro group)
~1350-1370	Symmetric N-O stretching (nitro group)
~1050-1150	C-F stretching
~850-880	C-N stretching

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 138. However, due to the energetic nature of the molecule, this peak might be weak or



absent. Key fragmentation patterns would likely involve the loss of nitro groups (NO₂) and the fluorine atom.

Predicted Fragmentation:

- m/z 92 [M NO₂]+
- m/z 46 [NO₂]+
- m/z 30 [NO]+

Computational Analysis Workflow

Computational chemistry can provide valuable insights into the molecular properties of **1-Fluoro-1,1-dinitroethane**.

Caption: Workflow for computational analysis of the molecule.

Methodology:

- Geometry Optimization: The 3D structure of 1-Fluoro-1,1-dinitroethane can be optimized
 using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6311++G(d,p)).
- Frequency Analysis: Vibrational frequencies can be calculated at the same level of theory to confirm the optimized structure as a true minimum and to predict the IR spectrum.
- NMR Prediction: ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
- Thermochemical Properties: Important thermodynamic parameters such as enthalpy of formation and Gibbs free energy can be computed.

Safety and Handling

1-Fluoro-1,1-dinitroethane is expected to be an energetic material and should be handled with extreme caution. It is likely to be sensitive to shock, friction, and heat. All manipulations



should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a foundational understanding of **1-Fluoro-1,1-dinitroethane** for the scientific community. While experimental data is limited, the presented synthesis protocols, predicted analytical data, and computational workflows offer a solid starting point for researchers interested in this high-energy molecule. Further experimental validation is crucial to fully elucidate its properties and potential applications.

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